![molecular formula C11H12O4 B1597815 4-(3-Methoxyphenyl)-4-oxobutanoic acid CAS No. 38102-67-9](/img/structure/B1597815.png)
4-(3-Methoxyphenyl)-4-oxobutanoic acid
Overview
Description
4-(3-Methoxyphenyl)-4-oxobutanoic acid is a compound that has not been extensively studied. It is a derivative of 4-hydroxy-3-methoxycinnamic acid, also known as ferulic acid . Ferulic acid is a hydroxycinnamic acid and an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is a phenolic phytochemical and is ubiquitous in the plant kingdom, including a number of vegetable sources .
Scientific Research Applications
Biochemistry: Enhancing Muscle Function
In biochemistry, this compound has been studied for its potential to enhance muscle strength and inhibit protein catabolism induced by exhaustive exercise . It may promote muscle development and improve hepatic glucose and lipid metabolism, suggesting its use as a dietary supplement for muscle health.
Pharmacology: Potential Therapeutic Agent
Pharmacologically, “4-(3-Methoxyphenyl)-4-oxobutanoic acid” could be significant due to its metabolite profile in Sprague-Dawley rats, indicating rapid metabolism and wide tissue distribution . This suggests potential therapeutic applications, particularly in developing drugs that require rapid systemic distribution.
Agriculture: Plant Growth and Health
In agriculture, derivatives of this compound have been linked to improved hepatic lipid metabolism via specific receptors, which could be crucial for plant health and growth . The compound’s interaction with plant receptors may lead to the development of new agricultural treatments.
Food Industry: Flavoring and Preservation
The food industry could utilize “4-(3-Methoxyphenyl)-4-oxobutanoic acid” as a flavoring agent or preservative due to its antioxidant properties . Its potential to enhance the flavor profile of foods and extend shelf life makes it a valuable research subject.
Cosmetic Formulations: Skin Protection
In cosmetic formulations, this compound’s derivatives are gaining attention for their photoprotective properties, which can protect the skin against harmful UV radiation . Research into its stability and efficacy in various formulations could lead to new skincare products.
properties
IUPAC Name |
4-(3-methoxyphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-9-4-2-3-8(7-9)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZTXJBKDZSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374881 | |
Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
38102-67-9 | |
Record name | 4-(3-methoxyphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38102-67-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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